N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its excellent luminescence efficiency, making it a valuable component in the development of sensors and other analytical tools .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide typically involves the reaction of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the development of sensors for detecting biomolecules such as human serum albumin.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the fabrication of molecularly imprinted electrochemiluminescence sensors for high-sensitivity detection of various analytes
Mechanism of Action
The mechanism of action of N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in sensor applications, the compound forms a new C-S bond via the Michael addition reaction with the -SH group of human serum albumin. This interaction leads to changes in electrochemiluminescence intensity, which can be measured to detect the presence of the target molecule .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares the core structure but lacks the sulfonamide group.
2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide: Similar structure with an acetamide group instead of the sulfonamide.
Uniqueness
N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide is unique due to its combination of the 1,4-dioxo-1,2,3,4-tetrahydrophthalazine
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c1-9-5-7-10(8-6-9)23(21,22)18-12-4-2-3-11-13(12)15(20)17-16-14(11)19/h2-8,18H,1H3,(H,16,19)(H,17,20) |
InChI Key |
QZYAPVMYLIOFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)NNC3=O |
Origin of Product |
United States |
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